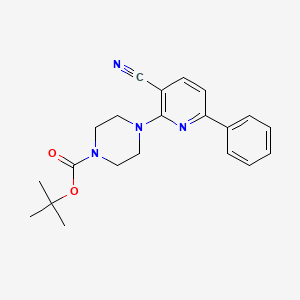![molecular formula C19H18FN3O3S B2390880 N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide CAS No. 865160-87-8](/img/structure/B2390880.png)
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. ABT-737 is a member of the BH3 mimetic class of drugs, which are designed to target B-cell lymphoma 2 (Bcl-2) family proteins, a group of proteins that regulate apoptosis or programmed cell death.
Aplicaciones Científicas De Investigación
Photovoltaic Efficiency and Ligand-Protein Interactions
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide and its analogs have been studied for their potential applications in photovoltaic efficiency and ligand-protein interactions. Research has shown that certain benzothiazolinone acetamide analogs exhibit good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, these compounds have demonstrated non-linear optical (NLO) activity, which is critical for the development of optical devices. Molecular docking studies have also revealed the binding interactions of these ligands with biological targets such as Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).
A2B Adenosine Receptor Antagonists
Research into 4-substituted-7-N-alkyl-N-acetyl 2-aminobenzothiazole amides has led to the identification of potent A2B adenosine receptor antagonists. These compounds have shown excellent potency and moderate selectivity against A2A and A1 receptors, along with favorable pharmacokinetic properties in rodents. Such findings underscore the potential of these benzothiazole derivatives in developing new treatments for diseases mediated by the A2B adenosine receptor (Cheung et al., 2010).
Metabolic Stability in PI3K/mTOR Inhibitors
In the quest to improve the metabolic stability of PI3K/mTOR inhibitors, research has focused on modifying the benzothiazole moiety. Studies have shown that replacing the benzothiazole ring with various 6,5-heterocycles can reduce metabolic deacetylation, maintaining in vitro potency and in vivo efficacy. This approach has led to the development of more stable and effective PI3K/mTOR dual inhibitors, which are crucial for cancer therapy (Stec et al., 2011).
Antimicrobial and Antitumor Activity
Benzothiazole derivatives have also been synthesized and evaluated for their antimicrobial and antitumor activities. Certain compounds have demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. Molecular docking studies have helped identify the most potent molecules, providing insights into the design of new antimicrobial agents. Additionally, some benzothiazole derivatives have shown considerable anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology (Anuse et al., 2019).
Propiedades
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-12(24)21-15-7-8-16-17(11-15)27-19(23(16)9-10-26-2)22-18(25)13-3-5-14(20)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFTYCHREYEKHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)
![4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390801.png)
![1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2390802.png)
![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2390806.png)
![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2390809.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2390811.png)
![8-chloro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2390812.png)

![Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2390817.png)
![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)